molecular formula C9H9NO3 B12357248 1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione

1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione

Cat. No.: B12357248
M. Wt: 179.17 g/mol
InChI Key: MEHWUKWITHCTNK-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione can be achieved through a four-step cascade reaction involving acrylamides and 4-hydroxy-2-alkynoates. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction is catalyzed by rhodium and features good functional group tolerance, room temperature conditions, and air compatibility .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1-Dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

1,1-Dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione

InChI

InChI=1S/C9H9NO3/c1-9(2)5-3-4-10-7(11)6(5)8(12)13-9/h3-4,6H,1-2H3

InChI Key

MEHWUKWITHCTNK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=NC(=O)C2C(=O)O1)C

Origin of Product

United States

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